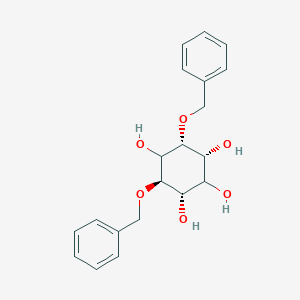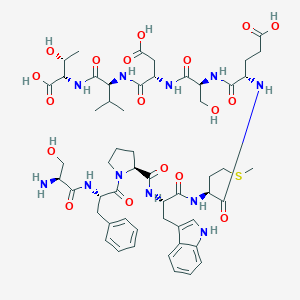![molecular formula C14H15NO2S B039202 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol CAS No. 112806-09-4](/img/structure/B39202.png)
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It is commonly referred to as THPBD and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of THPBD is not fully understood, but it is believed to act on several pathways in the body. THPBD has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. THPBD has also been shown to activate the Nrf2 pathway, which regulates the body's antioxidant response. In addition, THPBD has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Biochemical and Physiological Effects:
THPBD has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THPBD has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage. In addition, THPBD has been shown to modulate the activity of several neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPBD has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. THPBD is also stable under a variety of conditions, making it suitable for long-term studies. However, THPBD has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be suitable for large-scale studies. In addition, the mechanism of action of THPBD is not fully understood, making it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on THPBD. One area of interest is the development of new synthesis methods to produce THPBD more efficiently and cost-effectively. Another area of interest is the investigation of the mechanism of action of THPBD, which could provide insights into its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of THPBD in animal and human models. Finally, THPBD could be investigated for its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have a role in the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of THPBD and to determine its safety and efficacy in animal and human models.
Métodos De Síntesis
THPBD can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-amino-5-methylthiophene. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method of THPBD has been optimized to produce high yields and purity, making it suitable for laboratory experiments.
Aplicaciones Científicas De Investigación
THPBD has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. THPBD has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, THPBD has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
112806-09-4 |
|---|---|
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
4-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-10-4-5-18-14(10)11(8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
Clave InChI |
HOUDWHHHQIMNAF-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
SMILES canónico |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
Sinónimos |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



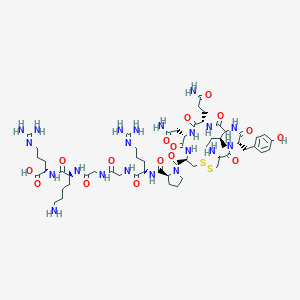
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
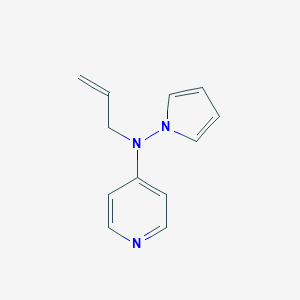
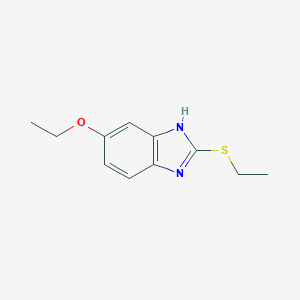
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)


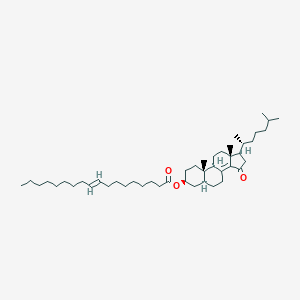
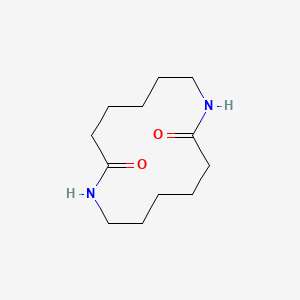
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)

